[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound characterized by the presence of an imidazole ring substituted with ethyl and diiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia, under acidic conditions.
Substitution with Ethyl and Diiodo Groups: The imidazole ring is then subjected to electrophilic substitution reactions to introduce the ethyl and diiodo groups. This can be achieved using ethyl iodide and iodine in the presence of a catalyst.
Carbamate Formation: The final step involves the reaction of the substituted imidazole with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diiodo groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
[2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Indole-3-acetaldehyde–sodium bisulfite addition compound: An indole derivative with potential biological activity.
Caffeine: A purine alkaloid with stimulant properties.
Uniqueness
[2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of diiodo groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19I2N3O2 |
---|---|
Molecular Weight |
491.11 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-ethyl-4,5-diiodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H19I2N3O2/c1-5-8-16-9(13)10(14)17(8)7-6-15-11(18)19-12(2,3)4/h5-7H2,1-4H3,(H,15,18) |
InChI Key |
RADUFVFDQZUYCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1CCNC(=O)OC(C)(C)C)I)I |
Origin of Product |
United States |
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